4-(Ethenyloxy)butan-1-amine
Description
4-(Ethenyloxy)butan-1-amine is a primary amine featuring a butan-1-amine backbone substituted with an ethenyloxy (vinyl ether) group at the fourth carbon. This compound is of interest in organic synthesis and materials science due to its dual functional groups: the reactive amine and the ethenyloxy moiety, which can participate in polymerization or further derivatization.
Properties
CAS No. |
174656-61-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
4-ethenoxybutan-1-amine |
InChI |
InChI=1S/C6H13NO/c1-2-8-6-4-3-5-7/h2H,1,3-7H2 |
InChI Key |
NSCJJSJTGIJRRX-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 4-chlorobutan-1-amine can be reacted with sodium ethenoxide to yield 4-(Ethenyloxy)butan-1-amine. The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(Ethenyloxy)butan-1-amine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethenyloxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ethenyloxy group can be reduced to an ethoxy group under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation reactions.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethoxy-substituted butan-1-amine.
Substitution: Various alkyl or acyl derivatives of 4-(Ethenyloxy)butan-1-amine.
Scientific Research Applications
4-(Ethenyloxy)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-(Ethenyloxy)butan-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyloxy group can participate in electrophilic addition reactions, further modifying the activity of the compound. These interactions can affect cellular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Substituent Diversity and Reactivity
| Compound Name | Substituent Type | Key Functional Groups | Reactivity Profile |
|---|---|---|---|
| 4-(Ethenyloxy)butan-1-amine | Ether (vinyl) | Amine, Ethenyloxy | Polymerization, nucleophilic addition |
| 4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) | Thioether (aromatic) | Amine, Thioether, Furan | Thiol-disulfide exchange, inhibition |
| 4-(Quinoxalin-2-yl)butan-1-amine | Aromatic heterocycle | Amine, Quinoxaline | Ligand-metal coordination, drug design |
| 4-(5-Bromothiazol-2-yl)butan-1-amine | Halogenated heterocycle | Amine, Bromothiazole | Cross-coupling reactions |
| 4-(4-Ethylphenoxy)butan-1-amine | Phenolic ether | Amine, Phenoxy | Surfactants, phase-transfer catalysis |
| 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butan-1-amine | Piperazine (bulky substituent) | Amine, Piperazine, Methoxy | CNS-targeting pharmaceuticals |
Key Observations :
- Ethenyloxy vs.
- Aromatic vs. Aliphatic Substituents: Quinoxaline and bromothiazole derivatives (e.g., 4-(5-Bromothiazol-2-yl)butan-1-amine) are tailored for medicinal chemistry due to their planar, electron-deficient aromatic systems, contrasting with the aliphatic ethenyloxy group’s flexibility .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Physical State (Synthesis) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 4-(Ethenyloxy)butan-1-amine | ~131.18 (calculated) | Likely liquid | Not reported | Not reported |
| 4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) | 211.29 | Yellow oil | Not reported | Not reported |
| 4-(Quinoxalin-2-yl)butan-1-amine | 201.27 | Discontinued (solid) | Not reported | Not reported |
| 4-(5-Bromothiazol-2-yl)butan-1-amine | 235.14 | Not reported | Not reported | Not reported |
| 4-(4-Ethylphenoxy)butan-1-amine | 207.32 (calculated) | Not reported | Not reported | Not reported |
Key Observations :
- Physical State : Ethenyloxy derivatives (e.g., polymers in ) are often liquids or low-melting solids, similar to thioether analogs like 2a, which are reported as oils .
- Stability: The ethenyloxy group may confer hydrolytic sensitivity compared to stable aromatic substituents (e.g., quinoxaline or phenoxy groups) .
Key Observations :
- Yield Trends : Thioether derivatives (e.g., 2a) are synthesized in moderate yields (~70%), suggesting feasible scalability for bioactive molecules .
- Ethenyloxy Utility: While direct yields are unavailable, related polymers (e.g., ’s 4-(ethenyloxy)-1-butanol copolymers) highlight applications in fluorinated materials and surfactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
